2-iodo-N-[(2-iodophenyl)carbonyl]-N-(4-methylpyridin-2-yl)benzamide
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Overview
Description
2-IODO-N-(2-IODOBENZOYL)-N-(4-METHYL-2-PYRIDYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IODO-N-(2-IODOBENZOYL)-N-(4-METHYL-2-PYRIDYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Iodination: Introduction of iodine atoms to the benzene ring using reagents like iodine and an oxidizing agent.
Benzoylation: Formation of the benzoyl group through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Coupling Reaction: Coupling of the iodinated benzoyl compound with 4-methyl-2-pyridylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-IODO-N-(2-IODOBENZOYL)-N-(4-METHYL-2-PYRIDYL)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of iodine with azide would yield an azido compound, while reduction of the benzoyl group could yield a benzyl alcohol derivative.
Scientific Research Applications
2-IODO-N-(2-IODOBENZOYL)-N-(4-METHYL-2-PYRIDYL)BENZAMIDE may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a therapeutic agent due to its unique structure.
Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition or receptor binding.
Material Science: Use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-IODO-N-(2-IODOBENZOYL)-N-(4-METHYL-2-PYRIDYL)BENZAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(2-IODOBENZOYL)-N-(4-METHYL-2-PYRIDYL)BENZAMIDE: Lacks one iodine atom compared to the target compound.
2-IODO-N-(2-CHLOROBENZOYL)-N-(4-METHYL-2-PYRIDYL)BENZAMIDE: Substitution of iodine with chlorine.
N-(2-IODOBENZOYL)-N-(2-PYRIDYL)BENZAMIDE: Lacks the methyl group on the pyridyl ring.
Uniqueness
The presence of two iodine atoms and the specific arrangement of functional groups in 2-IODO-N-(2-IODOBENZOYL)-N-(4-METHYL-2-PYRIDYL)BENZAMIDE may confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C20H14I2N2O2 |
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Molecular Weight |
568.1 g/mol |
IUPAC Name |
2-iodo-N-(2-iodobenzoyl)-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C20H14I2N2O2/c1-13-10-11-23-18(12-13)24(19(25)14-6-2-4-8-16(14)21)20(26)15-7-3-5-9-17(15)22/h2-12H,1H3 |
InChI Key |
NDUCEBKWBPHXBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N(C(=O)C2=CC=CC=C2I)C(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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